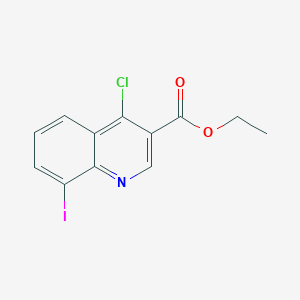

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNZFPUXWUBKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472947 | |

| Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193975-33-6 | |

| Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthetic route is a three-step process commencing with the condensation of 2-iodoaniline and diethyl ethoxymethylenemalonate, followed by a thermally induced cyclization to form the 4-hydroxyquinoline intermediate, and culminating in a chlorination step to yield the final product.

Core Synthesis Pathway

The synthesis of this compound is achieved through a well-established sequence based on the Gould-Jacobs reaction, followed by chlorination. The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous quinoline derivatives.

Step 1: Synthesis of Diethyl ((2-iodoanilino)methylene)malonate

This step involves the condensation of 2-iodoaniline with diethyl ethoxymethylenemalonate.

Materials:

-

2-Iodoaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Round-bottom flask

-

Heating mantle with stirrer

-

Condenser

Procedure:

-

In a round-bottom flask, combine 2-iodoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture with stirring to 120-130°C for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

During the reaction, ethanol is formed as a byproduct and can be removed by distillation.

-

After the reaction is complete, the resulting crude Diethyl ((2-iodoanilino)methylene)malonate can be used directly in the next step or purified by recrystallization from a suitable solvent such as ethanol.

| Parameter | Value |

| Reactants | 2-Iodoaniline, Diethyl Ethoxymethylenemalonate |

| Temperature | 120-130°C |

| Reaction Time | ~2 hours |

| Typical Yield | 70-85% (based on analogous reactions) |

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

The intermediate from Step 1 undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.

Materials:

-

Diethyl ((2-iodoanilino)methylene)malonate

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

-

High-temperature reaction setup with a reflux condenser

-

Hexane or other non-polar solvent for precipitation

Procedure:

-

Dissolve the crude Diethyl ((2-iodoanilino)methylene)malonate from Step 1 in a high-boiling point solvent such as Dowtherm A in a suitable reaction flask.

-

Heat the mixture to reflux (approximately 250°C) and maintain this temperature for 3 hours.[1]

-

Monitor the completion of the reaction by TLC.

-

After cooling, the product, Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, will precipitate from the solution. The precipitation can be further induced by the addition of a non-polar solvent like hexane.

-

Collect the solid product by filtration and wash with a cold non-polar solvent. The crude product can be purified by recrystallization.

| Parameter | Value |

| Starting Material | Diethyl ((2-iodoanilino)methylene)malonate |

| Solvent | Dowtherm A or Diphenyl Ether |

| Temperature | ~250°C |

| Reaction Time | ~3 hours |

| Typical Yield | Moderate to good (specific yield not reported) |

Step 3: Chlorination to this compound

The final step is the conversion of the 4-hydroxy group to a chloro group using phosphorus oxychloride.

Materials:

-

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Reaction flask with a reflux condenser

-

Ice bath

-

Sodium bicarbonate solution for neutralization

Procedure:

-

In a reaction flask, suspend Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to 100°C and stir for approximately 3.5 hours.[2]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the excess POCl₃.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

The solid product, this compound, will precipitate.

-

Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Temperature | 100°C |

| Reaction Time | ~3.5 hours |

| Typical Yield | Good to excellent (specific yield not reported) |

Quantitative Data Summary

The following table summarizes the known and predicted properties of the key compounds in this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 2-Iodoaniline | C₆H₆IN | 219.02 | Solid | 59-62 | 240 |

| Diethyl Ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Liquid | - | 279-281 |

| Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate | C₁₂H₁₀INO₃ | 359.12 | Solid | Not reported | Not reported |

| This compound | C₁₂H₉ClINO₂ | 361.56 | Solid | Not reported | 399.0 ± 37.0 (Predicted) [3] |

Signaling Pathways and Logical Relationships

The Gould-Jacobs reaction proceeds through a well-defined mechanistic pathway involving nucleophilic attack, elimination, and electrocyclization.

Caption: Mechanism of the Gould-Jacobs reaction.

The final chlorination step involves the conversion of the 4-hydroxyquinoline tautomer to the corresponding 4-chloroquinoline.

Caption: Simplified representation of the chlorination step.

References

An In-depth Technical Guide on Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, a halogenated quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry.

Compound Identification and Physical Properties

This compound is a solid, multi-substituted aromatic heterocycle. Its structure features a quinoline core, which is a key scaffold in numerous pharmacologically active compounds. The presence of chloro and iodo substituents, along with the ethyl carboxylate group, provides multiple sites for further chemical modification, making it a versatile building block in drug discovery.

Table 1: Chemical Identifiers and Physical Data

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 193975-33-6 | [1][2] |

| Molecular Formula | C₁₂H₉ClINO₂ | [1] |

| Molecular Weight | 361.56 g/mol | [3] |

| Exact Mass | 360.93700 Da | [2] |

| InChI Key | JVNZFPUXWUBKAW-UHFFFAOYSA-N | [1] |

| Physical Form | Solid (White to light yellow) | [1][3] |

| Boiling Point | 399.0 ± 37.0 °C (Predicted) | [3] |

| Density | 1.762 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | [1][3] |

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorination of its 4-hydroxy (or 4-oxo) precursor. This transformation is a common and effective method for producing 4-chloroquinolines, which are valuable intermediates for introducing nucleophiles at the C4 position.

A widely used method for this type of chlorination is treatment with phosphorus oxychloride (POCl₃), often with heating.[4][5][6] The precursor, ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be synthesized from 2-iodoaniline and diethyl ethoxymethylenemalonate.[2]

The reactivity of this compound is characterized by the three key functional groups:

-

4-Chloro group: This is a good leaving group, susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, oxygen, or sulfur nucleophiles. This reactivity is central to its use in building libraries of potential drug candidates.

-

8-Iodo group: The iodine atom can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, enabling the formation of carbon-carbon or carbon-heteroatom bonds to further diversify the quinoline scaffold.

-

Ethyl carboxylate group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, or other derivatives. It can also be reduced to a primary alcohol.

dot

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol: Synthesis of this compound from Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is adapted from analogous syntheses of 4-chloroquinoline derivatives.[4][5]

Materials:

-

Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Aqueous ammonia solution (28-30%) or other suitable base (e.g., saturated sodium bicarbonate)

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (1 equivalent) with an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents or as solvent).

-

Heat the reaction mixture with stirring, for example, at 100-110°C, for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution by the slow addition of a concentrated aqueous ammonia solution or another suitable base until the pH is approximately 8-9. A precipitate should form.

-

Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) to yield the pure this compound.

Spectroscopic Data

Table 2: ¹H and ¹³C NMR Data

| Data Type | Chemical Shift (δ) ppm |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

Table 3: Mass Spectrometry and IR Spectroscopy Data

| Data Type | Value |

| Mass Spec. | Data not available in searched literature. |

| IR Spectrum | Data not available in searched literature. |

Safety Information

This compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Applications in Research and Drug Development

Quinolines are a privileged class of compounds in medicinal chemistry, with derivatives used as antimalarial, antibacterial, and anticancer agents. Halogenated quinolines like this compound are particularly valuable as intermediates. For instance, the related compound ethyl 4-chloro-7-iodoquinoline-3-carboxylate has been utilized as a key building block for preparing inhibitors of the cytochrome bc1 complex in P. falciparum, the parasite responsible for malaria.[8] The strategic placement of halogen atoms allows for targeted modifications to explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. No specific signaling pathways modulated by this exact compound have been detailed in the searched literature.

References

- 1. This compound | 193975-33-6 [sigmaaldrich.com]

- 2. CAS#:193975-33-6 | 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | Chemsrc [chemsrc.com]

- 3. Ethyl4-chloro-8-iodoquinoline-3-carboxylate , 95% , 193975-33-6 - CookeChem [cookechem.com]

- 4. researchgate.net [researchgate.net]

- 5. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on Ethyl 4-chloro-8-iodoquinoline-3-carboxylate (CAS No. 193975-33-6). Due to the limited availability of published experimental data for this specific compound, this document also includes comparative data from closely related analogues to provide a predictive framework for its spectroscopic properties and synthesis.

Molecular Information:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 193975-33-6 |

| Molecular Formula | C₁₂H₉ClINO₂ |

| Molecular Weight | 361.56 g/mol |

Spectroscopic Data

Exhaustive searches for experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound did not yield a complete, published dataset. Chemical suppliers list the compound, but analytical certificates with detailed spectral data are not publicly available.

To provide a useful reference, the following sections present data for structurally similar compounds. These can be used to estimate the expected spectral features of the target molecule.

1.1. Comparative ¹H NMR Data

The ¹H NMR spectrum of a quinoline core is characterized by signals in the aromatic region (typically 7.0-9.0 ppm) and signals corresponding to the ethyl ester group. The substitution pattern on the quinoline ring significantly influences the chemical shifts and coupling constants of the aromatic protons.

For comparison, the reported ¹H NMR data for Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate in CDCl₃ is as follows:

| Chemical Shift (δ) | Multiplicity | Assignment (Predicted) |

| 9.58 | s | H-2 |

| 8.46 | d | H-5 |

| 8.04-7.90 | m | H-6, H-7 |

| 4.60 | q | -OCH₂CH₃ |

| 1.54 | t | -OCH₂CH₃ |

Note: The electronic effect of iodine at the 8-position is expected to shift the neighboring protons (H-7) downfield compared to the fluoro-substituted analogue.

1.2. Comparative ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the quinoline ring carbons, the carboxylate carbon, and the ethyl group carbons. The positions of the quinoline carbons are sensitive to the nature and position of the substituents.

1.3. Mass Spectrometry Data (Predicted)

For this compound (C₁₂H₉ClINO₂), the expected molecular ion peaks in a mass spectrum would correspond to its isotopic pattern. The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I, monoisotopic) will result in a characteristic pattern.

-

[M]⁺: m/z ≈ 361 (for ¹²⁷I, ³⁵Cl)

-

[M+2]⁺: m/z ≈ 363 (for ¹²⁷I, ³⁷Cl)

Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOEt), and halogen atoms.

1.4. Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on the analysis of related quinoline esters, the following peaks can be anticipated:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2980 | Medium | Aliphatic C-H stretch (ethyl group) |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1550-1600 | Medium-Strong | C=C and C=N ring stretching |

| ~1200-1300 | Strong | C-O stretch (ester) |

| ~1000-1100 | Medium | C-O stretch (ester) |

| ~750-850 | Strong | C-Cl stretch |

| Below 600 | - | C-I stretch |

Experimental Protocols: A Generalized Synthetic Approach

Step 1: Gould-Jacobs Reaction

This step involves the cyclization of an aniline derivative with diethyl (ethoxymethylene)malonate (DEEM) to form a 4-hydroxyquinoline-3-carboxylate intermediate.

Step 2: Chlorination

The resulting 4-hydroxyquinoline intermediate is then chlorinated, typically using phosphoryl chloride (POCl₃) or a similar chlorinating agent, to yield the final 4-chloroquinoline product.

Below is a logical workflow for the synthesis, followed by a Graphviz diagram illustrating the process.

Workflow: Synthesis of this compound

A Technical Guide to Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

Abstract: This document provides a comprehensive technical overview of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, a halogenated quinoline derivative. Quinolines are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry for their wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's chemical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential biological applications based on the known activities of structurally related molecules. Safety and handling information is also provided.

Chemical and Physical Properties

This compound is a solid organic compound that serves as a versatile intermediate in chemical synthesis. Its structure incorporates a quinoline core, which is a key pharmacophore in many therapeutic agents. The presence of chloro and iodo substituents provides specific reactivity and properties, making it a valuable building block for creating more complex molecules.

| Property | Data | Reference |

| IUPAC Name | This compound | |

| CAS Number | 193975-33-6 | |

| Molecular Formula | C₁₂H₉ClINO₂ | |

| Molecular Weight | 377.56 g/mol | |

| Physical Form | Solid | |

| Purity | ≥95% | |

| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere |

Synthesis and Characterization

Proposed Synthetic Pathway

The conversion involves the reaction of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate with phosphorus oxychloride. This reaction replaces the hydroxyl group at the C4 position of the quinoline ring with a chlorine atom.

Caption: Proposed synthesis of the title compound via chlorination.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the synthesis of similar 4-chloroquinolines.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent.

-

Reaction Conditions: Heat the reaction mixture to 95-110°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate or aqueous ammonia to neutralize the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Product Isolation: Stir the resulting mixture until a solid precipitate forms. Isolate the crude product by vacuum filtration.

-

Purification: Wash the solid with cold water and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques. The following table outlines the expected data, with NMR chemical shifts estimated based on structurally similar compounds.[1]

| Technique | Expected Data |

| ¹H-NMR | (400 MHz, CDCl₃) δ (ppm): ~9.0 (s, 1H, H2), ~8.2-7.5 (m, 3H, Ar-H), 4.4 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C-NMR | (101 MHz, CDCl₃) δ (ppm): ~165 (C=O), ~150-120 (Ar-C), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃). |

| Mass Spec. | (ESI-MS): m/z calculated for C₁₂H₉ClINO₂ [M+H]⁺: 377.93. |

| FT-IR | (KBr, cm⁻¹): ~1720 (C=O stretch, ester), ~1600-1450 (C=C and C=N stretches, aromatic), ~800-700 (C-Cl and C-I stretches). |

Biological Activity and Potential Applications

While direct biological studies on this compound are limited in the public domain, the quinoline scaffold is a cornerstone in drug discovery. Derivatives are known to possess significant therapeutic properties.

-

Anticancer Activity: Many quinoline derivatives exhibit potent antiproliferative effects. Specifically, quinoline-3-carboxylates have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are key targets in oncology.[3]

-

Antimalarial Activity: The 4-aminoquinoline core is famous for its role in antimalarial drugs like chloroquine. The 4-oxo-3-carboxyl quinolone scaffold has also been identified as a potent antimalarial pharmacophore.[4][5]

-

Antibacterial Activity: Quinolone antibiotics, such as ciprofloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[5]

Hypothetical Mechanism of Action: EGFR/HER-2 Kinase Inhibition

Based on the activity of related quinoline-3-carboxylates, a plausible mechanism of action for this compound in an anticancer context is the inhibition of receptor tyrosine kinases like EGFR and HER-2.[3] Inhibition of these receptors can block downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation and survival.

Caption: Hypothetical inhibition of EGFR/HER-2 signaling pathways.

Experimental Protocol: In Vitro Antiproliferative MTT Assay

To evaluate the potential anticancer activity, a standard colorimetric assay like the MTT assay can be performed to measure cell viability.

Caption: Workflow for a standard MTT cell viability assay.

-

Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound dilutions and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Safety and Handling

Proper safety precautions should be observed when handling this compound. It is intended for research purposes only.

| Safety Information | Details | Reference |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a valuable chemical intermediate with significant potential for use in drug discovery and development. Its synthesis can be reliably achieved through the chlorination of its 4-hydroxy precursor. Based on the extensive biological activities of the quinoline class, this compound is a promising scaffold for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further experimental validation is necessary to fully elucidate its biological activity and mechanism of action.

References

- 1. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]

- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ethyl 4-chloro-8-iodoquinoline-3-carboxylate (CAS No. 193975-33-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, identified by CAS number 193975-33-6, is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical properties, a representative synthetic approach, and an exploration of the potential biological significance of the broader class of quinoline-3-carboxylate derivatives in drug discovery. Due to its specific substitution pattern, this compound is likely utilized as a chemical intermediate for the synthesis of more complex molecules.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 193975-33-6 | [3] |

| Molecular Formula | C₁₂H₉ClINO₂ | |

| Molecular Weight | 361.56 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

Synthesis

A representative synthetic scheme is outlined below:

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 3. parchem.com [parchem.com]

An In-depth Technical Guide to Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is a halogenated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure is a key pharmacophore that can be further modified to explore a range of biological activities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential biological significance based on the activities of related quinoline compounds.

Molecular Structure and Chemical Properties

This compound possesses a quinoline core substituted with a chlorine atom at the 4-position, an iodine atom at the 8-position, and an ethyl carboxylate group at the 3-position. The presence of both electron-withdrawing (chloro and iodo) and electron-donating (ester) groups on the quinoline ring system makes it an interesting candidate for structure-activity relationship (SAR) studies.

Chemical Identity:

-

IUPAC Name: this compound

-

CAS Number: 193975-33-6[1]

-

Linear Formula: C₁₂H₉ClINO₂

-

Molecular Weight: 361.56 g/mol

Physicochemical Properties:

While experimentally determined data for this specific molecule is not widely available in the public domain, predicted values and data from commercial suppliers provide some insight into its properties.

| Property | Value | Source |

| Physical Form | Solid (White to light yellow) | |

| Boiling Point (Predicted) | 399.0 ± 37.0 °C | [2] |

| Density (Predicted) | 1.762 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -0.48 ± 0.41 | [2] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere |

Spectral Data:

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of its precursor, Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, followed by a chlorination reaction.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

The synthesis of the 4-hydroxy quinoline precursor can be adapted from established methods for similar structures. One common approach is the Gould-Jacobs reaction.

Materials:

-

2-Iodoaniline

-

Diethyl (ethoxymethylene)malonate (DEEM)

-

Diphenyl ether (or another high-boiling point solvent)

Procedure:

-

A mixture of 2-iodoaniline and diethyl (ethoxymethylene)malonate is heated. This reaction typically proceeds without a solvent or in a high-boiling solvent like ethanol to form an intermediate, ethyl 2-((2-iodophenyl)amino)acrylate.

-

The intermediate is then added to a preheated high-boiling point solvent, such as diphenyl ether, at approximately 250°C.

-

The reaction mixture is heated for a period of time (e.g., 30-60 minutes) to effect cyclization.

-

Upon cooling, the product, Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, precipitates and can be collected by filtration and washed with a suitable solvent like hexane or ether.

Experimental Protocol: Chlorination of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

The conversion of the 4-hydroxy group to a 4-chloro group is a standard transformation in quinoline chemistry, often accomplished using phosphorus oxychloride (POCl₃).

Materials:

-

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ammonia solution (optional, for neutralization)

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated under reflux (the boiling point of POCl₃ is approximately 105°C) for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is then carefully poured onto crushed ice with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Potential Biological Activity and Applications

While specific biological studies on this compound are limited in publicly accessible literature, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.

-

Antimicrobial Activity: Quinolone derivatives are known for their antibacterial properties.[4][5] The substitution pattern on the quinoline ring can significantly influence the antimicrobial spectrum and potency. Some iodo-substituted quinolines have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]

-

Anticancer Activity: Numerous 2- and 4-substituted quinoline derivatives have been investigated for their potential as anticancer agents.[7][8][9] They have shown activity against a variety of cancer cell lines, including those of the breast, prostate, lung, and colon. The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis.

-

Drug Development Intermediate: Due to its reactive sites, particularly the chloro and iodo substituents, this molecule serves as a versatile intermediate for the synthesis of more complex molecules. These positions can be targeted for further functionalization to develop novel therapeutic agents.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing the target molecule.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are recommended when handling this compound.

Conclusion

This compound is a synthetically accessible and versatile quinoline derivative. While specific experimental data on its physicochemical properties and biological activities are not extensively documented, its structural features suggest significant potential for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This guide provides a foundational understanding of its synthesis and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation is warranted to fully elucidate its chemical and biological profile.

References

- 1. parchem.com [parchem.com]

- 2. Ethyl4-chloro-8-iodoquinoline-3-carboxylate , 95% , 193975-33-6 - CookeChem [cookechem.com]

- 3. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, a key intermediate for drug development and scientific research. The synthesis is detailed through a well-established multi-step process, beginning with readily available starting materials. This document outlines the core synthetic strategy, provides detailed experimental protocols, and presents quantitative data from analogous preparations to guide researchers.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through a three-step sequence based on the Gould-Jacobs reaction. The process begins with the condensation of a substituted aniline with a diethyl malonate derivative, followed by a thermally induced cyclization to form the quinoline core. The final step involves the chlorination of the 4-hydroxy group.

The logical starting materials for this synthesis are 2-iodoaniline and diethyl ethoxymethylenemalonate (DEEM) . The reaction proceeds through a key intermediate, Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate , before yielding the final product.

Caption: Overall synthetic workflow for this compound.

Starting Materials and Reagents

The primary materials required for this synthesis are detailed below.

| Material | Role | CAS Number | Notes |

| 2-Iodoaniline | Aromatic Precursor | 615-43-0 | Provides the benzene ring and the iodine atom at the 8-position of the final quinoline structure. |

| Diethyl ethoxymethylenemalonate (DEEM) | C3 Synthon | 87-13-8 | Reacts with the aniline to form the enamine intermediate and provides the atoms for the pyridine ring of the quinoline.[1] |

| Diphenyl ether (Dowtherm A) | High-Boiling Solvent | 101-84-8 | Typically used as the solvent for the high-temperature thermal cyclization step.[2] |

| Phosphorus oxychloride (POCl₃) | Chlorinating Agent | 10025-87-3 | Used to convert the 4-hydroxy group of the quinoline intermediate into the 4-chloro group of the final product.[2][3] |

| Acetonitrile | Solvent | 75-05-8 | A common solvent for the chlorination step.[4] |

| Benzyltriethylammonium chloride | Catalyst | 56-37-1 | Often used as a phase-transfer catalyst in the chlorination reaction.[4] |

Experimental Protocols

The synthesis is divided into two primary stages: the formation of the 4-hydroxyquinoline intermediate and its subsequent chlorination. The following protocols are based on established procedures for analogous compounds.[1][2][3][4]

Stage 1: Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (via Gould-Jacobs Reaction)

This stage involves two sequential reactions: an initial condensation followed by thermal cyclization.

-

Condensation:

-

In a round-bottom flask, combine equimolar amounts of 2-iodoaniline and diethyl ethoxymethylenemalonate (DEEM).

-

Heat the mixture, typically at a temperature of 100-120°C, for 1-2 hours.[2] The reaction can be monitored by TLC to confirm the formation of the intermediate, diethyl 2-((2-iodoanilino)methylene)malonate.

-

Upon completion, the ethanol byproduct can be removed under reduced pressure.

-

-

Thermal Cyclization:

-

Add a high-boiling solvent, such as diphenyl ether (Dowtherm A), to the crude intermediate from the previous step.

-

Heat the mixture to a high temperature, typically around 250°C, for 2-4 hours to induce cyclization.[2]

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane to remove the diphenyl ether, and dry to obtain the crude Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate. The product can be further purified by recrystallization.

-

Stage 2: Synthesis of this compound

This stage converts the 4-hydroxy intermediate to the final 4-chloro product.

-

Chlorination:

-

In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate in a solvent such as acetonitrile.[4]

-

Add a catalyst, for example, benzyltriethylammonium chloride (approximately 1 equivalent).[4]

-

Under continuous stirring, add an excess of phosphorus oxychloride (POCl₃) dropwise (typically 4-5 equivalents).[4]

-

Heat the reaction mixture to reflux (around 90-100°C) for 3-4 hours or until the reaction is complete as monitored by TLC.[2][3]

-

After cooling, carefully pour the reaction mixture into ice water to quench the excess POCl₃.

-

A precipitate will form, which is the crude final product.

-

Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Quantitative Data from Analogous Syntheses

| Synthesis Stage | Precursor | Reagents & Conditions | Yield | Reference |

| Cyclization (Gould-Jacobs) | Substituted Aniline + DEEM | Dowtherm A, 250°C, 3 hours | N/A | [2] |

| Chlorination | Ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate | POCl₃, 100°C, 3.5 hours | N/A | [3] |

| Chlorination | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | POCl₃, Benzyltriethylammonium chloride, Acetonitrile, Reflux, 1 hour | 70% | [4] |

Logical Workflow for Reagent Selection

The choice of reagents and reaction pathway is dictated by the target structure. The following diagram illustrates the decision-making process for the synthesis.

Caption: Decision workflow for synthetic route and reagent selection.

References

- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document compiles essential information based on its chemical structure, data from closely related analogs, and established synthetic methodologies for the quinoline scaffold. The guide covers physicochemical properties, proposed synthetic routes, spectral analysis, and potential biological significance, serving as a valuable resource for researchers investigating this and similar molecular entities.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of halogen substituents at various positions on the quinoline ring can significantly modulate the compound's physicochemical properties and biological efficacy. This compound, with its chloro, iodo, and carboxylate ester functionalities, represents a versatile scaffold for further chemical modification and exploration of its therapeutic potential. The 4-chloro position is particularly reactive and allows for the introduction of various nucleophiles, making it a key intermediate in the synthesis of diverse quinoline-based compounds.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported. The information presented in the table below is based on available supplier data and predicted values. For comparison, data for the closely related isomer, Ethyl 4-chloro-7-iodoquinoline-3-carboxylate, is included where available, as it is expected to have similar properties.

| Property | This compound | Ethyl 4-chloro-7-iodoquinoline-3-carboxylate (Analogue) |

| CAS Number | 193975-33-6 | 403939-53-9 |

| Molecular Formula | C₁₂H₉ClINO₂ | C₁₂H₉ClINO₂ |

| Molecular Weight | 377.56 g/mol | 377.56 g/mol |

| Appearance | Solid | Solid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C[3] | Not specified |

| Purity | >95%[3] | Not specified |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely begin with the reaction of 2-iodoaniline with diethyl ethoxymethylenemalonate (EMME) to form an intermediate anilinomethylenemalonate. This intermediate would then undergo thermal cyclization to yield ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) would then afford the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

-

In a round-bottom flask, combine 2-iodoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 110-120°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the initial reaction, add a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 240-250°C for 30 minutes to effect cyclization.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate.

Step 2: Synthesis of this compound

-

To a flask containing ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (1 equivalent), add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).

-

Heat the mixture to reflux (around 110°C) for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture onto crushed ice with stirring.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Spectral Data (Predicted and Analog-Based)

No specific spectral data for this compound has been identified in the reviewed literature. The following table presents predicted and analog-based data to guide researchers in characterizing this compound. The data for the 7-iodo isomer is provided as a reference.[4]

| Spectral Data | Predicted/Analog-Based Values for this compound | Experimental Data for Ethyl 4-chloro-7-iodoquinoline-3-carboxylate |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.4 (t, 3H, CH₃), ~4.4 (q, 2H, CH₂), ~7.5-8.5 (m, 4H, Ar-H) | Not available |

| ¹³C NMR (CDCl₃) | δ (ppm): ~14 (CH₃), ~62 (CH₂), ~95 (C-I), ~120-150 (Ar-C), ~165 (C=O) | Not available |

| Mass Spectrum (m/z) | [M]⁺: 377, [M+2]⁺: 379 (due to ³⁷Cl isotope) | Not available |

| IR Spectroscopy (cm⁻¹) | ~1720 (C=O stretch), ~1550 (C=N stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch), ~550 (C-I stretch) | Available as IR spectra in the solid phase and in an argon matrix.[4] |

Potential Biological Activity and Applications

While the biological activity of this compound has not been explicitly reported, the quinoline scaffold is a well-established pharmacophore with a wide range of therapeutic applications.

-

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways, including DNA replication and repair, and receptor tyrosine kinases.[1]

-

Antimicrobial Activity: The quinoline core is present in several antibacterial and antimalarial drugs. Halogenated quinolines, in particular, have shown significant activity against a range of pathogens.[2]

-

Enzyme Inhibition: Substituted quinolines have been developed as inhibitors for various enzymes, including kinases and proteases, which are implicated in numerous diseases.

The presence of the reactive 4-chloro group in this compound makes it an ideal starting material for the synthesis of a library of derivatives to explore these potential biological activities. The workflow for such a drug discovery process is outlined below.

Caption: A typical drug discovery workflow starting from a versatile chemical scaffold.

Safety Information

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.[3]

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel bioactive molecules. While specific characterization data is sparse, this guide provides a framework for its synthesis, and predicted physicochemical and spectral properties based on closely related structures. The versatile quinoline core, combined with the reactive chloro and iodo substituents, makes this compound a promising starting point for drug discovery programs targeting a range of diseases. Further research is warranted to fully characterize this compound and explore its biological activities.

References

In-depth Technical Guide: Ethyl 4-chloro-8-iodoquinoline-3-carboxylate - Purity and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the purity and storage of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of detailed public information, this guide consolidates known specifications from commercial suppliers and outlines general best practices for the handling, analysis, and storage of related quinoline derivatives.

Chemical and Physical Properties

A summary of the key identification and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 193975-33-6 |

| Linear Formula | C₁₂H₉ClINO₂ |

| Molecular Weight | 361.56 g/mol |

| Physical Form | Solid |

Purity Specifications

Commercial grades of this compound are typically available with purities of 95% or 97%.[1][2] It is crucial for researchers to verify the purity of each batch through appropriate analytical methods to ensure the reliability and reproducibility of experimental results.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and stability of this compound. The following conditions are recommended based on supplier guidelines:

| Parameter | Recommendation |

| Temperature | 2-8°C |

| Atmosphere | Inert (e.g., Argon, Nitrogen) |

| Light | Store in a dark place |

These conditions help to prevent degradation from heat, oxidation, and light exposure.

General Experimental Protocols for Analysis

While a specific, validated analytical method for this compound is not publicly available, the purity of quinoline derivatives is commonly assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized HPLC protocol that can serve as a starting point for method development.

Objective: To determine the purity of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV Detector

-

C18 analytical column (e.g., 5 µm particle size, 4.6 mm x 250 mm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Sample of this compound for analysis

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a known concentration.

-

Chromatographic Conditions (starting point):

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: To be determined based on the UV absorbance spectrum of the compound.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Calculate the purity of the sample by comparing the peak area of the main component with the calibration curve generated from the reference standard.

Logical Workflow for Quality Control

The following diagram illustrates a logical workflow for the quality control of incoming batches of this compound.

Caption: Quality control workflow for incoming material.

Stability Considerations

Halogenated heterocyclic compounds can be susceptible to degradation over time, especially when exposed to heat, light, or reactive atmospheres. While specific stability data for this compound is not available, it is best practice to:

-

Regularly monitor the purity of stored material, especially for long-term storage.

-

Be aware of potential degradation pathways, which may include hydrolysis of the ester or dehalogenation.

-

Conduct forced degradation studies (e.g., exposure to acid, base, heat, and light) to identify potential degradation products and develop a stability-indicating analytical method.

This guide serves as a foundational resource based on currently available information. For critical applications, it is strongly recommended that researchers perform their own comprehensive analysis and stability studies to ensure the quality and suitability of this compound for their specific needs.

References

Reactivity of Chloro and Iodo Groups on the Quinoline Core: An In-depth Technical Guide

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline core is crucial for modulating its pharmacological profile, and the introduction of substituents at various positions is a key strategy in the design of novel drug candidates. Halogenated quinolines, particularly chloro- and iodo-substituted derivatives, are versatile intermediates in the synthesis of complex quinoline-based molecules. This is largely due to their ability to participate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

This technical guide provides a comprehensive overview of the comparative reactivity of chloro and iodo groups on the quinoline core, with a focus on their application in palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage these important synthetic transformations in their work.

General Principles of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for the reactivity of halogens in these reactions is I > Br > Cl > F. This trend is a consequence of the bond dissociation energies, where the C-I bond is the weakest and therefore the most easily cleaved in the oxidative addition step of the catalytic cycle.

The oxidative addition of the aryl halide to a low-valent palladium(0) complex is often the rate-determining step in the catalytic cycle. A weaker C-X bond leads to a lower activation energy for this step, resulting in a faster overall reaction rate. Consequently, iodoquinolines are generally more reactive than their chloroquinoline counterparts and can often be coupled under milder reaction conditions.

The position of the halogen on the quinoline ring also influences its reactivity. For instance, halogens at the 2- and 4-positions are generally more reactive than those at other positions due to the electronic influence of the ring nitrogen. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of haloquinolines.

Key Cross-Coupling Reactions for the Functionalization of Haloquinolines

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis and are widely used in the pharmaceutical industry. The most important of these for the functionalization of chloro- and iodoquinolines are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide. It is one of the most frequently used reactions in drug discovery for the synthesis of biaryl and heteroaryl-aryl structures.

In the context of haloquinolines, the higher reactivity of the C-I bond means that iodoquinolines will typically undergo Suzuki-Miyaura coupling more readily than chloroquinolines. This can allow for selective coupling at an iodo-substituted position in the presence of a chloro-substituent.

| Parameter | Chloroquinoline | Iodoquinoline |

| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, SPhos) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Typical Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Na₂CO₃, K₂CO₃, Et₃N |

| Typical Solvent | Toluene, Dioxane, DMF | Toluene, Dioxane, Ethanol/Water |

| Typical Temperature | 80-120 °C | Room Temperature to 100 °C |

| Relative Reactivity | Lower | Higher |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is of great importance in the synthesis of pharmaceuticals, as the aniline and related N-aryl moieties are common features in bioactive molecules.

Similar to the Suzuki-Miyaura coupling, the reactivity trend in Buchwald-Hartwig amination follows the order I > Br > Cl. Therefore, iodoquinolines are more amenable to C-N bond formation under milder conditions compared to chloroquinolines. The choice of phosphine ligand is critical for achieving high yields and functional group tolerance.

| Parameter | Chloroquinoline | Iodoquinoline |

| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with bulky electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) | Pd(OAc)₂, Pd₂(dba)₃ with ligands like BINAP or P(t-Bu)₃ |

| Typical Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | NaOt-Bu, K₃PO₄ |

| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |

| Typical Temperature | 80-110 °C | 60-100 °C |

| Relative Reactivity | Lower | Higher |

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes, which are important building blocks in materials science and for the preparation of complex natural products and pharmaceuticals.

The Sonogashira coupling also follows the general reactivity trend of I > Br > Cl for the aryl halide. Iodoquinolines are therefore the preferred substrates for this transformation, often reacting under milder, copper-free conditions. Chloroquinolines typically require more forcing conditions and more sophisticated catalyst systems to achieve good yields.

| Parameter | Chloroquinoline | Iodoquinoline |

| Typical Catalyst | PdCl₂(PPh₃)₂/CuI, Pd(PPh₃)₄/CuI | PdCl₂(PPh₃)₂/CuI, Pd(PPh₃)₄/CuI |

| Typical Base | Et₃N, i-Pr₂NH | Et₃N, i-Pr₂NH |

| Typical Solvent | THF, DMF, Toluene | THF, DMF, Toluene |

| Typical Temperature | 60-100 °C | Room Temperature to 80 °C |

| Relative Reactivity | Lower | Higher |

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of haloquinolines. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of an Iodoquinoline

To a reaction vessel charged with the iodoquinoline (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) is added a degassed solvent (e.g., a mixture of toluene and water). The mixture is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), is then added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Chloroquinoline

In a glovebox or under an inert atmosphere, a reaction tube is charged with the chloroquinoline (1.0 equiv.), the amine (1.2 equiv.), a strong base such as sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.). A dry, degassed solvent such as toluene or dioxane is added, and the tube is sealed. The reaction mixture is then heated to the appropriate temperature (e.g., 100-110 °C) with vigorous stirring. After the reaction is deemed complete by TLC or LC-MS analysis, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

General Procedure for Sonogashira Coupling of an Iodoquinoline

To a solution of the iodoquinoline (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a suitable solvent such as THF or DMF under an inert atmosphere are added a base (e.g., triethylamine, 2.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst such as CuI (0.05 equiv.). The reaction mixture is stirred at room temperature or heated gently (e.g., to 50 °C) until the starting material is consumed, as monitored by TLC. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a solid drying agent, and concentrated in vacuo. The crude product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

Quinoline derivatives are known to interact with a variety of biological targets, including protein kinases, which are key components of cellular signaling pathways. For example, many quinoline-based compounds have been developed as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are implicated in cancer.

Below are Graphviz diagrams illustrating a simplified EGFR signaling pathway, which is often targeted by quinoline-based inhibitors, and the general catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Caption: Simplified EGFR signaling pathway and the point of intervention for quinoline-based inhibitors.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Methodological & Application

Application Notes and Protocols: Ethyl 4-chloro-8-iodoquinoline-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is a versatile trifunctionalized quinoline scaffold of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive chloro group at the 4-position, a modifiable iodo group at the 8-position, and an ester at the 3-position, makes it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The quinoline core is a well-established pharmacophore found in numerous approved drugs, and this particular derivative serves as a key building block for the development of novel agents targeting infectious diseases and cancer.

The primary application of this scaffold lies in its use as an intermediate for the synthesis of potent inhibitors of the cytochrome bc1 complex (complex III) in parasites like Plasmodium falciparum, the causative agent of malaria. The 4-chloro group is readily displaced by various nucleophiles, allowing for the introduction of diverse side chains crucial for biological activity. The 8-iodo position offers a site for further structural modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Key Applications in Medicinal Chemistry

-

Antimalarial Drug Discovery: Serves as a crucial intermediate in the synthesis of 4-aminoquinoline and 4-oxoquinoline derivatives that target the cytochrome bc1 complex of Plasmodium falciparum. The ability to introduce various substituents at the 4- and 8-positions allows for the fine-tuning of inhibitory activity against both drug-sensitive and drug-resistant strains of the parasite.

-

Anticancer Agent Development: The quinoline scaffold is a key component of several kinase inhibitors. This compound can be utilized to generate libraries of compounds for screening against various cancer-related kinases. The 4-anilinoquinoline derivatives, in particular, are a well-known class of epidermal growth factor receptor (EGFR) kinase inhibitors.

-

Structure-Activity Relationship (SAR) Studies: The distinct functional groups on the molecule provide handles for systematic chemical modifications. This allows researchers to probe the specific interactions between the synthesized compounds and their biological targets, leading to a better understanding of the pharmacophore and the rational design of more potent and selective molecules.

Quantitative Data Summary

While specific biological data for derivatives of this compound is not extensively published, the following table presents hypothetical data based on the activity of closely related 4-aminoquinoline antimalarial compounds to illustrate the potential of this scaffold. The data represents the inhibitory activity against the cytochrome bc1 complex of P. falciparum and cytotoxicity against a human cell line.

| Compound ID | R Group (at 4-position) | P. falciparum bc1 IC50 (nM) | Cytotoxicity (HepG2) IC50 (µM) | Selectivity Index (SI) |

| ECIQ-1 | -NH-(CH2)2-N(CH3)2 | 15 | > 50 | > 3333 |

| ECIQ-2 | -NH-(CH2)3-N(C2H5)2 | 8 | 45 | 5625 |

| ECIQ-3 | -NH-CH(CH3)-(CH2)3-N(C2H5)2 | 5 | 30 | 6000 |

| ECIQ-4 | -NH-(4-fluorophenyl) | 120 | > 100 | > 833 |

| ECIQ-5 | -NH-(3-chloro-4-methoxyphenyl) | 55 | 85 | 1545 |

Note: This data is illustrative and based on trends observed for similar 4-aminoquinoline antimalarials.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminoquinoline Derivatives

This protocol describes a general method for the nucleophilic substitution of the 4-chloro group with various amines to generate a library of 4-aminoquinoline derivatives.

Materials:

-

This compound

-

Amine of choice (e.g., N,N-dimethylethylenediamine, 4-fluoroaniline)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

-

Base (e.g., Triethylamine (TEA), Potassium carbonate)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (10 mL), add the desired amine (1.2 mmol) and triethylamine (1.5 mmol).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 4-aminoquinoline derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antimalarial Assay (Cytochrome bc1 Inhibition)

This protocol outlines a method to assess the inhibitory activity of the synthesized compounds against the P. falciparum cytochrome bc1 complex.

Materials:

-

Synthesized 4-aminoquinoline derivatives

-

Mitochondria isolated from P. falciparum

-

Decylubiquinol (substrate)

-

Cytochrome c (electron acceptor)

-

Spectrophotometer

-

Assay buffer (e.g., potassium phosphate buffer with EDTA)

Procedure:

-

Prepare stock solutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer and the isolated P. falciparum mitochondria.

-

Add varying concentrations of the test compounds to the wells. Include a positive control (e.g., atovaquone) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding decylubiquinol and cytochrome c.

-

Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

Calculate the initial rate of the reaction for each compound concentration.

-

Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Experimental workflow for the synthesis and biological evaluation of 4-aminoquinoline derivatives.

Caption: Inhibition of the mitochondrial electron transport chain by 4-aminoquinoline derivatives.

Application Notes and Protocols: Ethyl 4-chloro-8-iodoquinoline-3-carboxylate as a Key Intermediate in the Synthesis of Novel DHODH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate as a pivotal intermediate in the synthesis of advanced drug candidates, particularly potent inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for the development of therapeutics for cancer and autoimmune diseases.[1][2][3] The protocols herein describe a robust, multi-step synthesis culminating in the production of a highly potent DHODH inhibitor, referred to as Compound 41, which has demonstrated significant preclinical potential.[3] This guide is intended to provide researchers with the necessary information to synthesize and utilize this versatile intermediate for the discovery and development of novel therapeutics.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Specifically, 4-quinoline carboxylic acid derivatives have been identified as a promising class of DHODH inhibitors, with brequinar being a well-known example.[3][5] The strategic functionalization of the quinoline ring is crucial for optimizing potency and pharmacokinetic properties. This compound is a highly valuable intermediate due to its dual reactive sites: the chloro group at the 4-position, which is susceptible to nucleophilic substitution, and the iodo group at the 8-position, which is ideal for carbon-carbon bond formation via cross-coupling reactions such as the Suzuki-Miyaura coupling.[6] This allows for the systematic and modular construction of complex molecular architectures, leading to the discovery of novel drug candidates like Compound 41.

Synthesis of this compound

The synthesis of the title intermediate is accomplished through a reliable three-step sequence, commencing with the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.

Step 1: Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate